[(R)-Tol-Binap RuCl benzene]Cl

Asymmetric hydrogenation Acyl silanes Tol-BINAP

[(R)-Tol-Binap RuCl benzene]Cl (CAS 854274-96-7) is a cationic ruthenium(II) complex featuring a chiral (R)-Tol-BINAP diphosphine ligand, a benzene co-ligand, and two chloride anions — one coordinated to the metal centre and one as a counterion. Its molecular formula is C₅₄H₄₆Cl₂P₂Ru (MW 928.9 g/mol).

Molecular Formula C54H46Cl2P2Ru
Molecular Weight 928.9 g/mol
Cat. No. B12091059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-Tol-Binap RuCl benzene]Cl
Molecular FormulaC54H46Cl2P2Ru
Molecular Weight928.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=CC=C1.Cl[Ru]Cl
InChIInChI=1S/C48H40P2.C6H6.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-2-4-6-5-3-1;;;/h5-32H,1-4H3;1-6H;2*1H;/q;;;;+2/p-2
InChIKeyMKUUFQVRNSHAIK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(R)-Tol-Binap RuCl benzene]Cl — A Benzene-Coordinated Tol-BINAP Ruthenium(II) Catalyst Precursor for Asymmetric Hydrogenation


[(R)-Tol-Binap RuCl benzene]Cl (CAS 854274-96-7) is a cationic ruthenium(II) complex featuring a chiral (R)-Tol-BINAP diphosphine ligand, a benzene co-ligand, and two chloride anions — one coordinated to the metal centre and one as a counterion . Its molecular formula is C₅₄H₄₆Cl₂P₂Ru (MW 928.9 g/mol) . The compound belongs to the BINAP–ruthenium catalyst family, whose members have been foundational in industrial-scale asymmetric hydrogenation since the seminal work of Noyori . The Tol-BINAP ligand, bearing para-tolyl substituents on phosphorus, provides enhanced steric discrimination compared with the parent BINAP ligand, while the labile benzene ligand in this specific congener facilitates facile pre-catalyst activation under reducing conditions .

Why Generic Substitution of [(R)-Tol-Binap RuCl benzene]Cl with Other BINAP–Ru Complexes Fails


Within the BINAP–ruthenium catalyst family, minor ligand modifications produce large differences in enantioselectivity, substrate scope, and activation behaviour. The para-tolyl groups of the Tol-BINAP ligand increase steric demand relative to the parent BINAP ligand, which has been shown to suppress competing reaction pathways and improve enantioselectivity in sterically demanding substrates . The benzene co-ligand in [(R)-Tol-Binap RuCl benzene]Cl is more labile than the p-cymene ligand found in the more common [RuCl(p-cymene)((R)-tolbinap)]Cl analogue, enabling faster catalyst activation under mild hydrogenation conditions . Substituting either the chiral diphosphine (e.g., replacing Tol-BINAP with BINAP) or the arene co-ligand alters both the resting state of the catalyst and the rate of entry into the catalytic cycle, which directly impacts reaction productivity and optical purity of the product .

[(R)-Tol-Binap RuCl benzene]Cl — Quantitative Evidence for Differential Catalyst Selection


Tol-BINAP versus BINAP: Superior Enantioselectivity in Asymmetric Hydrogenation of Acyl Silanes

The Tol-BINAP/pica ruthenium(II) catalyst system achieves up to 99% enantiomeric excess (ee) in the asymmetric hydrogenation of aromatic, aliphatic, and α,β-unsaturated acyl silanes to optically active α-hydroxysilanes . When the identical substrate scope is examined with the parent BINAP/pica ruthenium(II) system under comparable conditions, the ee values are consistently lower, typically falling in the 90–95% ee range . The sterically more demanding Tol-BINAP ligand restricts the conformational flexibility of the substrate–catalyst adduct, thereby enhancing chiral induction. This provides a quantifiable rationale for selecting the Tol-BINAP congener when maximum optical purity is required.

Asymmetric hydrogenation Acyl silanes Tol-BINAP Enantioselectivity

Tol-BINAP–Ru versus BINAP–Ru in Asymmetric Hydrogenation of o-Substituted Acetophenones

The dinuclear Tol-BINAP–ruthenium complex (NH₂Et₂){Ru₂Cl₅[(S)-tol-BINAP]₂} catalyses the asymmetric hydrogenation of o-methoxyacetophenone with 97% ee . Under the same reaction conditions, the corresponding BINAP–ruthenium dinuclear complex affords the alcohol product with 93% ee . The 4-percentage-point enhancement observed with Tol-BINAP is consistently reproduced across a panel of o-substituted acetophenones, including chloro- and fluoro-substituted derivatives, demonstrating the general superiority of the tolyl-substituted ligand in this substrate class.

Asymmetric hydrogenation Acetophenones Tol-BINAP Enantioselectivity

Benzene versus p-Cymene Ancillary Ligand: Faster Catalyst Activation for Hydrogenation

[(R)-Tol-Binap RuCl benzene]Cl incorporates a benzene co-ligand, whereas the commercially more prevalent analogue [RuCl(p-cymene)((R)-tolbinap)]Cl (CAS 1034001-51-8) incorporates a p-cymene ligand . In the family of [RuCl(arene)(diphosphine)]Cl complexes, the benzene ligand is displaced by dihydrogen significantly faster than the p-cymene ligand under identical conditions, resulting in shorter induction periods for the benzene-based pre-catalyst . Quantitative kinetic studies on the analogous [RuCl(benzene)(BINAP)]Cl system demonstrate that full conversion to the active Ru-hydride species is achieved within 15 minutes at 25 °C under 10 atm H₂, compared with 45–60 minutes for the p-cymene analogue .

Ruthenium catalyst activation Benzene ligand p-Cymene ligand Asymmetric hydrogenation

Scope Advantage: Tol-BINAP–Ru Complexes Efficiently Hydrogenate Aryl Vinyl Ketones to Allylic Alcohols

The [RuCl₂{(S)-Tol-binap}{(R)-dmapen}] complex — structurally analogous to the active species derived from [(R)-Tol-Binap RuCl benzene]Cl upon activation with 1,2-diamine — catalyses the highly enantioselective hydrogenation of aryl vinyl ketones to chiral allylic alcohols in 2-propanol with base additive . The corresponding BINAP–Ru–dmapen system, under otherwise identical conditions, exhibits a greater tendency to over-reduce the allylic alcohol product to the saturated ketone, thereby compromising chemoselectivity . The enhanced steric environment provided by the Tol-BINAP ligand suppresses this over-reduction pathway, preserving the synthetically valuable allylic alcohol functionality.

Aryl vinyl ketones Allylic alcohols Chemoselectivity Tol-BINAP

[(R)-Tol-Binap RuCl benzene]Cl — Recommended Research and Industrial Application Scenarios


Asymmetric Hydrogenation of Prochiral Ketones for Pharmaceutical Intermediate Synthesis

When an o-substituted acetophenone or heteroaryl ketone requires hydrogenation with >95% ee for pharmaceutical intermediate applications, [(R)-Tol-Binap RuCl benzene]Cl activated in situ with a 1,2-diamine ligand provides 97–99% ee, outperforming the parent BINAP–Ru catalyst (90–95% ee) as evidenced by the 4–9% absolute ee increment documented in Section 3 . The benzene-based pre-catalyst also activates more rapidly than the p-cymene analogue, enabling shorter batch cycles.

Synthesis of Chiral α-Hydroxysilanes via Acyl Silane Hydrogenation

For the preparation of optically active α-hydroxysilanes — versatile building blocks that undergo stereospecific Tamao–Fleming oxidation to chiral alcohols — the Tol-BINAP/pica Ru(II) system derived from [(R)-Tol-Binap RuCl benzene]Cl delivers up to 99% ee, providing a 4–9% ee advantage over the corresponding BINAP system . This level of optical purity meets the specifications required for late-stage pharmaceutical intermediates.

Chemoselective Reduction of Aryl Vinyl Ketones to Chiral Allylic Alcohols

When a synthetic route requires selective reduction of the ketone in an aryl vinyl ketone without over-reducing the alkene moiety, the Tol-BINAP/dmapen Ru(II) catalyst — accessible from [(R)-Tol-Binap RuCl benzene]Cl — provides superior chemoselectivity compared with the BINAP analogue, preserving the allylic alcohol for subsequent functionalisation in target molecules including β-blocker and antifungal precursors .

Rapid Catalyst Screening and Flow Chemistry Optimisation

The faster activation kinetics of the benzene-containing pre-catalyst (~15 min vs. 45–60 min for p-cymene analogues, Section 3) make [(R)-Tol-Binap RuCl benzene]Cl particularly well-suited for high-throughput catalyst screening platforms and continuous flow hydrogenation reactors, where short induction periods are essential for achieving steady-state operation within practical residence times .

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